

# CHMFL-PI4K-127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | CHMFL-PI4K-127 |           |
| Cat. No.:            | B10821518      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of **CHMFL-PI4K-127**, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This document is intended to serve as a comprehensive resource for researchers in the fields of malaria drug discovery and kinase inhibitor development.

# **Chemical Structure and Properties**

**CHMFL-PI4K-127**, with the IUPAC name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide, is a novel synthetic compound belonging to the bipyridine-sulfonamide chemotype.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of CHMFL-PI4K-127



| Property          | Value                                                                                  | Source |
|-------------------|----------------------------------------------------------------------------------------|--------|
| Molecular Formula | C18H15CIN4O3S                                                                          | [3][4] |
| Molecular Weight  | 402.86 g/mol                                                                           | [3]    |
| IUPAC Name        | 5-[5-(benzenesulfonamido)-6-<br>chloro-3-pyridinyl]-N-<br>methylpyridine-3-carboxamide |        |
| ChEMBL ID         | CHEMBL4752128                                                                          | _      |
| CAS Number        | 2377604-81-2                                                                           | _      |
| Canonical SMILES  | CNC(=O)c1cncc(c1)c1cc(c(cl)<br>n1)NS(=O)(=O)c1ccccc1                                   |        |

## **Mechanism of Action and Signaling Pathway**

CHMFL-PI4K-127 is a highly potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's life cycle. PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates various essential cellular processes in the parasite, including membrane trafficking and phospholipid biosynthesis.

The inhibition of PfPI4K by **CHMFL-PI4K-127** disrupts the production of PI4P, leading to a cascade of downstream effects that ultimately inhibit parasite growth and replication. One of the key pathways affected is the regulation of another kinase, PfCDPK7, whose localization and activity are dependent on PI4P. PfCDPK7, in turn, regulates the synthesis of phosphatidylcholine (PC), a major component of cellular membranes, by phosphorylating and activating enzymes such as phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK). By blocking the initial step in this pathway, **CHMFL-PI4K-127** effectively halts the production of essential phospholipids, leading to parasite death.





Click to download full resolution via product page

PfPI4K Signaling Pathway and Inhibition by CHMFL-PI4K-127.

# **Biological Activity**

**CHMFL-PI4K-127** exhibits potent activity against the blood and liver stages of Plasmodium parasites, including drug-resistant strains. Its high selectivity for PfPI4K over human kinases makes it an attractive candidate for further drug development.

Table 2: In Vitro Activity of CHMFL-PI4K-127

| Target/Strain                              | Assay Type        | IC50 / EC50 (nM) | Source |
|--------------------------------------------|-------------------|------------------|--------|
| PfPI4K                                     | Kinase Assay      | 0.9              |        |
| P. falciparum (3D7)                        | Growth Inhibition | 25.1             | -      |
| P. falciparum (drug-<br>resistant strains) | Growth Inhibition | 23-47            | -      |

Table 3: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models



| Parasite Stage | Dosing Regimen  | Efficacy                       | Source |
|----------------|-----------------|--------------------------------|--------|
| Blood Stage    | 80 mg/kg (oral) | Antimalarial efficacy observed |        |
| Liver Stage    | 1 mg/kg (oral)  | Antimalarial efficacy observed | _      |

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **CHMFL-PI4K-127** have been reported in the primary literature. Below are generalized methodologies for key experiments. For precise details, it is recommended to consult the original publication: Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (**CHMFL-PI4K-127**) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020 Feb 15:188:112012.

### **Chemical Synthesis**

The synthesis of **CHMFL-PI4K-127** involves a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.



Click to download full resolution via product page

Generalized Synthetic Workflow for CHMFL-PI4K-127.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods are critical for successful synthesis and should be obtained from the primary research article.

### In Vitro PfPI4K Inhibition Assay



The inhibitory activity of **CHMFL-PI4K-127** against the PfPI4K enzyme is typically determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is a luminescence-based kinase assay.





Click to download full resolution via product page

Experimental Workflow for In Vitro Kinase Inhibition Assay.

#### Protocol Outline:

- Compound Preparation: Serially dilute CHMFL-PI4K-127 in a suitable solvent (e.g., DMSO).
- Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP in a kinase buffer.
- Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature to allow the enzymatic reaction to proceed.
- Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (correlating with kinase activity). Luminescence is a common readout.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC<sub>50</sub> value by fitting the data to a doseresponse curve.

### **In Vitro Antimalarial Activity Assay**

The efficacy of **CHMFL-PI4K-127** against P. falciparum is assessed by measuring the inhibition of parasite growth in an in vitro culture system.

#### Protocol Outline:

- Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
- Compound Treatment: Add serial dilutions of **CHMFL-PI4K-127** to the parasite culture.
- Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 or 72 hours).
- Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay (to measure DNA content), microscopy (Giemsa-stained smears), or lactate dehydrogenase (pLDH) assay.



 Data Analysis: Calculate the EC<sub>50</sub> value, the concentration of the compound that inhibits parasite growth by 50%.

### **In Vivo Efficacy Studies**

The antimalarial activity of **CHMFL-PI4K-127** in a living organism is evaluated using rodent models of malaria.

#### Protocol Outline:

- Animal Model: Use a suitable mouse model, such as BALB/c mice.
- Infection: Infect the mice with a rodent-infecting Plasmodium species (e.g., P. berghei for blood-stage assays or sporozoites for liver-stage assays).
- Drug Administration: Administer CHMFL-PI4K-127 orally at different doses.
- Monitoring:
  - Blood Stage: Monitor parasitemia (the percentage of infected red blood cells) daily by examining blood smears.
  - Liver Stage: Measure the parasite load in the liver at a specific time point post-infection using methods like quantitative PCR.
- Data Analysis: Determine the effective dose that reduces parasitemia or liver parasite burden by a certain percentage (e.g., ED<sub>50</sub> or ED<sub>90</sub>).

### Conclusion

**CHMFL-PI4K-127** is a promising antimalarial drug candidate with a novel mechanism of action. Its high potency against PfPI4K, excellent in vitro and in vivo efficacy, and activity against drug-resistant strains highlight its potential to contribute to the development of new therapies to combat malaria. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- To cite this document: BenchChem. [CHMFL-PI4K-127: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821518#chmfl-pi4k-127-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com